Home > Products > Screening Compounds P136668 > CO-1686 hydrobromide
CO-1686 hydrobromide - 1446700-26-0

CO-1686 hydrobromide

Catalog Number: EVT-252974
CAS Number: 1446700-26-0
Molecular Formula: C27H29BrF3N7O3
Molecular Weight: 636.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CO-1686 hydrobromide is a novel, irreversible and orally delivered kinase inhibitor that specifically targets the mutant forms of EGFR including T790M (IC50=21 nM).IC50 value: 21.5±1.7 nM (EGFRL858R/T790M), 303.3 ± 26.7 nM (EGFRWT)in vitro: CO-1686 is a potent inhibitor of EGFR L858R/T790M kinase (kinact/Ki = (2.41 ± 0.30) x 105 M-1s-1) and is approximately 22-fold selective over WT EGFR (kinactt/Ki = (1.12 ± 0.14) x 104 M-1s-1). CO-1686 potently inhibited proliferation in the mutant-EGFR NSCLC cellswith GI50 values ranging from 7 - 32 nM. In comparison, the GI50 value for A431 cells, an epidermoid cell line that is driven by amplified WT EGFR(19), was 547 nM. Two cell lines expressing WT EGFR in the presence of an N- or KRAS mutation (NCI-H1299 and NCI-H358,respectively) were inhibited by CO-1686 at a concentration of 4275 and 1806 nM, respectively.in vivo: CO-1686 displays high oral bioavailability (65%) and a relatively long half-life of 2.6 hours when dosed at 20 mg/kg. Tumor-bearing mice were dosed orally once daily with CO-1686 as single agent and its effect on tumor growth was determined in several EGFR dependent xenograft models. Continuous oral dosing of CO-1686 causes dose-dependent and significant tumor growth inhibition in all EGFR-mutant models examined. At 100 mg/kg/day CO-1686 causs tumor regressions in two Erlotinib-resistant models expressing the L858R/T790M EGFR mutation, the NCI-H1975 cell line xenograft and the patient-derived lung tumor xenograft (PDX) LUM1868, while Erlotinib had no inhibitory effect on tumor growth.
Overview

CO-1686 hydrobromide, also known as rociletinib, is a potent oral irreversible inhibitor specifically targeting mutant forms of the epidermal growth factor receptor (EGFR), particularly the L858R and T790M mutations. This compound is classified as a third-generation tyrosine kinase inhibitor, designed to overcome resistance mechanisms associated with earlier EGFR inhibitors such as gefitinib and erlotinib. Rociletinib is primarily investigated for its therapeutic potential in treating non-small cell lung cancer (NSCLC) characterized by these mutations.

Source and Classification

CO-1686 hydrobromide is derived from 2,4-diaminopyrimidine and exhibits a unique molecular structure that enhances its selectivity and potency against specific EGFR mutations. The compound is classified under the category of targeted cancer therapies, specifically as an irreversible tyrosine kinase inhibitor. Its development was motivated by the need for effective treatments for patients with NSCLC who exhibit resistance to first-generation EGFR inhibitors due to mutations in the EGFR gene .

Synthesis Analysis

Methods

The synthesis of CO-1686 involves a multi-step chemical process. Initial steps typically include the formation of an anilinopyrimidine core, which is crucial for its binding affinity to the EGFR enzyme. The synthesis can be summarized as follows:

  1. Starting Materials: The synthesis begins with commercially available precursors such as 5-iodo-m-phenylenediamine.
  2. Key Reactions: The introduction of various substituents, including trifluoromethyl and methoxy groups, is performed through selective reactions that ensure high yield and purity of the final product.
  3. Final Product: The hydrobromide salt form of CO-1686 is obtained through neutralization processes that enhance its solubility and stability for pharmaceutical applications .

Technical Details

The synthesis yields CO-1686 with a high degree of purity (often exceeding 99%) and involves careful control of reaction conditions to prevent by-products that may affect efficacy.

Molecular Structure Analysis

Structure

The molecular formula of CO-1686 hydrobromide is C20H22BrF3N4O2. Its structure features:

  • A pyrimidine ring that serves as a scaffold for binding to the EGFR.
  • Trifluoromethyl and methoxy substituents that enhance hydrophobic interactions with the target enzyme.
  • An aniline moiety, which facilitates hydrogen bonding with key residues in the kinase domain of EGFR.

Data

The compound's three-dimensional conformation allows it to fit snugly into the ATP-binding pocket of mutant EGFR, providing enhanced selectivity over wild-type forms .

Chemical Reactions Analysis

Reactions

CO-1686 undergoes various chemical reactions during its synthesis and when interacting with biological targets:

  1. Binding Mechanism: Upon administration, CO-1686 binds irreversibly to cysteine 797 in the EGFR kinase domain, effectively inhibiting its activity.
  2. Metabolic Pathways: In vivo studies indicate that CO-1686 is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions that may influence its pharmacokinetics.

Technical Details

The irreversible nature of CO-1686's binding means that once it attaches to the target site on EGFR, it permanently inhibits enzymatic activity, which is crucial for overcoming resistance in cancer cells harboring specific mutations .

Mechanism of Action

Process

CO-1686 acts by selectively inhibiting mutant forms of EGFR through a mechanism involving:

  1. Covalent Bond Formation: The compound forms a covalent bond with cysteine 797 in the kinase domain of EGFR, leading to permanent inhibition.
  2. Selectivity for Mutant Forms: Its design allows it to preferentially bind to mutated receptors (L858R/T790M) while sparing wild-type receptors, thereby reducing potential side effects associated with non-specific inhibition .

Data

In preclinical studies, CO-1686 demonstrated significant efficacy against cell lines expressing resistant mutations, with IC50 values indicating low concentrations required for effective inhibition (e.g., IC50 = 0.04 μM against L858R/T790M) .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: CO-1686 hydrobromide typically appears as a white to off-white powder.
  • Solubility: It exhibits good solubility in water due to its hydrobromide salt form.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but should be stored away from light and moisture.
  • Melting Point: Specific melting point data may vary based on formulation but generally falls within expected ranges for similar compounds.

Relevant analyses indicate that CO-1686 maintains structural integrity during storage, ensuring consistent pharmacological activity upon administration .

Applications

CO-1686 hydrobromide has significant applications in oncology:

Properties

CAS Number

1446700-26-0

Product Name

CO-1686 hydrobromide

IUPAC Name

N-[3-[[2-[4-(4-acetylpiperazin-1-yl)-2-methoxyanilino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]phenyl]prop-2-enamide;hydrobromide

Molecular Formula

C27H29BrF3N7O3

Molecular Weight

636.5 g/mol

InChI

InChI=1S/C27H28F3N7O3.BrH/c1-4-24(39)32-18-6-5-7-19(14-18)33-25-21(27(28,29)30)16-31-26(35-25)34-22-9-8-20(15-23(22)40-3)37-12-10-36(11-13-37)17(2)38;/h4-9,14-16H,1,10-13H2,2-3H3,(H,32,39)(H2,31,33,34,35);1H

InChI Key

IPKRDUJIGYXXNT-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)OC.Br

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC(=CC=C4)NC(=O)C=C)C(F)(F)F)OC.Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.